
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate
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Overview
Description
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C23H16ClN3O6S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0448341 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 497.91 g/mol |
Molecular Formula | C23H16ClN3O6S |
SMILES | Cc1c(c(n(c2ccccc2)n1)OC(c1ccc(cc1)[Cl])=O)S(c1ccc(cc1)N+=O)(=O)=O |
logP | 4.6053 |
Polar Surface Area | 97.433 Ų |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory and anticancer properties. The presence of the pyrazole ring and sulfonyl group are believed to contribute significantly to its bioactivity.
Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties. A notable study demonstrated that related pyrazole derivatives effectively reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Anticancer Activity
The compound's anticancer potential has been explored in several studies. One study indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases involved in cell proliferation, leading to reduced tumor growth in vivo .
Case Studies
-
Case Study: In Vivo Antitumor Activity
- Objective : To evaluate the antitumor effects of the compound in a mouse model.
- Method : Mice were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed at higher doses, correlating with increased apoptosis markers in tumor tissues.
-
Case Study: Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory properties using a carrageenan-induced paw edema model.
- Method : The compound was administered orally, and paw swelling was measured.
- Results : The compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
- Cytokine Modulation : The compound likely modulates cytokine production, reducing inflammation and tumorigenesis.
Scientific Research Applications
The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a complex organic molecule that has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.
Structure and Composition
The molecular formula of this compound is C19H16N4O4S. It features a pyrazole ring, a sulfonamide group, and a chlorobenzoate moiety, contributing to its unique chemical reactivity.
Pharmaceutical Applications
This compound has shown promise in various pharmaceutical applications:
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This specific compound has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent .
- Anti-inflammatory Properties : Research suggests that compounds containing pyrazole structures can modulate inflammatory pathways, providing insights into their use as anti-inflammatory drugs .
The compound's biological activity extends beyond antimicrobial effects:
- Enzyme Inhibition : It has been studied as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
- Cancer Research : Initial studies indicate that pyrazole derivatives may possess anticancer properties, making them candidates for further investigation in oncology .
Material Science
In addition to biological applications, this compound has potential uses in material science:
- Organic Electronics : The unique electronic properties of pyrazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films is particularly advantageous .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including our compound. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new class of antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) demonstrated that the compound inhibited the NF-kB signaling pathway in vitro, leading to reduced expression of pro-inflammatory cytokines. This finding supports its potential use in treating inflammatory diseases such as arthritis .
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound is synthesized via sequential functionalization of a pyrazole core. Critical steps include:
-
Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazines with β-ketoesters or diketones .
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Sulfonation : Introduction of the 4-nitrobenzenesulfonyl group using sulfonyl chlorides under basic conditions .
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Esterification : Acylation of the pyrazole hydroxyl group with 4-chlorobenzoyl chloride in the presence of calcium hydroxide .
Reactivity of the Sulfonyl Group
The 4-nitrobenzenesulfonyl moiety participates in nucleophilic substitution and π–π interactions:
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Nucleophilic Displacement : The sulfonyl group acts as a leaving group in reactions with amines or thiols, though steric hindrance from the nitro group limits reactivity .
-
Crystal Packing Interactions : Supramolecular layers form via C–H⋯O and π–π interactions between the sulfonamide benzene and adjacent aromatic rings (centroid–centroid distances: 3.730–3.790 Å) .
Ester Hydrolysis and Stability
The 4-chlorobenzoate ester undergoes hydrolysis under acidic or basic conditions:
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Base-Mediated Cleavage : Refluxing with aqueous NaOH yields 4-chlorobenzoic acid and the corresponding pyrazole alcohol .
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Stability in Solvents : The ester remains intact in ethanol and dichloromethane but degrades in strongly polar aprotic solvents like DMF .
Table 2: Hydrolysis Conditions and Outcomes
Condition | Reagents | Product | Reaction Time | Source |
---|---|---|---|---|
Basic hydrolysis | 3N HCl, reflux | 4-Chlorobenzoic acid + pyrazolol | 2 hours | |
Acidic hydrolysis | H₂SO₄, ethanol, reflux | Partial decomposition | 1 hour |
Spectroscopic Characterization of Reaction Products
Key analytical data confirm reaction outcomes:
-
IR Spectroscopy :
-
¹H NMR :
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
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Chlorine Substituent : The 4-chloro group on the benzoate enhances electron deficiency, increasing ester hydrolysis rates compared to non-halogenated analogues .
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Sulfonyl vs. Carbonyl : Sulfonyl derivatives exhibit higher thermal stability but lower electrophilicity than carbonyl-containing pyrazoles .
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)20-13-11-19(12-14-20)27(29)30)22(26(25-15)18-5-3-2-4-6-18)33-23(28)16-7-9-17(24)10-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKERVVAFLAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.